1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Coupling with Piperidine-4-carboxamide: The final step involves coupling the quinazolinone intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacologically active moieties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and piperidine moieties. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, known for their pharmacological properties.
Uniqueness
1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is unique due to the combination of its quinazolinone and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H21ClN4O4 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[3-(3-chloro-4-methoxyphenyl)-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-31-19-5-3-15(11-17(19)23)27-12-25-18-10-14(2-4-16(18)22(27)30)21(29)26-8-6-13(7-9-26)20(24)28/h2-5,10-13H,6-9H2,1H3,(H2,24,28) |
InChI Key |
HJULPMYCVCJPPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)Cl |
Origin of Product |
United States |
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